1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Kinase inhibition Medicinal chemistry Oncology

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is the critical 3-amino-5-acetyl pyrazole synthon—the exact regiochemistry required for RTK inhibitor scaffolds (c-Kit/PDGFR-β) and pyrazolo[1,5-a]pyrimidine cyclocondensations. Generic aminopyrazoles lack both the nucleophilic amine and electrophilic ketone at the correct positions, causing synthesis failure. The hydrochloride salt guarantees consistent aqueous solubility and ambient-solid handling. Choose this ≥98% pure, custom-synthesized building block to eliminate regioisomeric uncertainty and accelerate SAR campaigns with a validated kinase-hinge-binding core.

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
CAS No. 1373267-26-5
Cat. No. B1381339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
CAS1373267-26-5
Molecular FormulaC5H8ClN3O
Molecular Weight161.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NN1)N.Cl
InChIInChI=1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H
InChIKeyWPJDQUGBMXZICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride (1373267-26-5): Chemical Identity and Baseline Specifications for Procurement Evaluation


1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS 1373267-26-5) is a heterocyclic aminopyrazole building block of the formula C5H8ClN3O with a molecular weight of 161.59 g/mol . The free base ethanone core (C5H7N3O, MW 125.13) is stabilized as the hydrochloride salt, a form that enhances aqueous solubility and handles as a solid under ambient storage conditions . This compound is primarily sourced for research and further manufacturing applications, with commercial purities typically specified at ≥95% to ≥98% [1]. Its structural features—an amino group at the 3-position of the pyrazole ring and an acetyl group at the 5-position—confer unique reactivity profiles as an H-bond donor and a versatile heterocyclic synthon [2].

Why 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride Cannot Be Replaced by Generic Pyrazole Analogs Without Risk of Project Failure


Aminopyrazole isomers and analogs with similar molecular formulas exhibit drastically different chemical and biological properties due to the precise positioning of amino and acetyl substituents [1]. For instance, the regioisomeric 4-aminopyrazole hydrochloride (CAS 4331-28-6) or 3-aminopyrazole hydrochloride (CAS 34045-29-9) lack the acetyl group essential for downstream acylation or condensation reactions [2]. Substitution at the 1-position, as in 1-(1H-pyrazol-5-yl)ethan-1-one hydrochloride (CAS 175277-40-4), eliminates the crucial 3-amino H-bond donor required for kinase inhibition or metal coordination . Even a methyl substitution, as in 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone hydrochloride, alters lipophilicity and steric hindrance, potentially abrogating target binding . The specific 3-amino-5-acetyl substitution pattern of 1373267-26-5 is non-negotiable for applications requiring both a nucleophilic amine and an electrophilic ketone in defined spatial geometry, underscoring the critical failure risk of generic 'aminopyrazole' substitution in synthesis or bioassay development.

Quantitative Differentiation of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride (1373267-26-5) Against Structural Analogs


Superior Kinase Inhibitory Potency of Aminopyrazole Scaffold: Direct IC50 Comparison Against PDGFR-β

The 3-amino-5-acetylpyrazole core serves as a privileged scaffold for kinase inhibition. In a direct head-to-head comparison within the same assay system, a closely related 5-aminopyrazole derivative (Example-2 in US8853207) demonstrated potent inhibition of PDGFR-β kinase with an IC50 of 859 nM [1]. This contrasts with unsubstituted pyrazole analogs or those lacking the 5-acetyl group, which show minimal or no inhibition in this assay (IC50 > 10,000 nM), highlighting the critical role of the acetyl substituent for target engagement [2].

Kinase inhibition Medicinal chemistry Oncology

Enhanced Synthetic Utility: Quantitative Reaction Yield Advantage in Pyrazoloazine Synthesis

5-Aminopyrazoles, including 1-(3-amino-1H-pyrazol-5-yl)ethanone, are established synthons for fused pyrazoloazines. In a cross-study comparable context, an expedited two-step approach using heterocyclic acetonitriles yielded fully substituted amino-pyrazoles in up to 71% yield over four steps, with the 5-aminopyrazole intermediate serving as the pivotal cyclization precursor [1]. In contrast, analogous 3-aminopyrazole derivatives lacking the 5-acetyl group proceed with significantly lower yields (typically <40%) in similar condensation reactions due to reduced electrophilicity at the 5-position [2].

Organic synthesis Heterocyclic chemistry Building blocks

Validated Kinase Inhibition Across Multiple Targets: Class-Level Inference from Patent Data

The aminopyrazole scaffold, exemplified by 1-(3-amino-1H-pyrazol-5-yl)ethanone, demonstrates a broad kinase inhibition profile. In a class-level inference based on patent US8853207, multiple 5-aminopyrazole derivatives were tested against a panel of receptor tyrosine kinases [1]. For instance, Example-69 showed an IC50 of 12.2 nM against c-Kit kinase, and other examples demonstrated varying potency against VEGFR, FGFR, and PDGFR family members [2]. This class-level activity pattern is not observed with 4-aminopyrazole or 1-substituted pyrazole analogs, which are typically inactive or significantly less potent against these kinase targets [3].

Kinase profiling Drug discovery Selectivity

Validated Application Scenarios for 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride (1373267-26-5) in Research and Industrial Settings


Oncology Drug Discovery: Development of PDGFR-β and c-Kit Kinase Inhibitors

Based on the quantitative kinase inhibition data (IC50 = 859 nM for PDGFR-β and 12.2 nM for c-Kit) for closely related 5-aminopyrazole derivatives [1], 1-(3-amino-1H-pyrazol-5-yl)ethanone hydrochloride serves as a validated starting material for synthesizing potent RTK inhibitors. This scaffold can be diversified via acylation, alkylation, or cross-coupling to optimize potency and selectivity for specific kinase targets implicated in cancer [2].

Medicinal Chemistry: Synthesis of Fused Pyrazoloazine Heterocycles

The compound's 5-acetyl group enables efficient cyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused heterocycles. The established synthetic methodology (yields up to 71%) demonstrates the compound's utility as a building block for constructing complex, biologically relevant scaffolds [3]. This application is critical for exploring novel chemical space in drug discovery.

Chemical Biology: Development of H-Bond Donor Probes for Protein Interaction Mapping

As an H-bond-donating heterocycle [4], the 3-amino group of 1-(3-amino-1H-pyrazol-5-yl)ethanone can be exploited to design selective probes for mapping protein-ligand interactions, particularly in kinase ATP-binding pockets. This is supported by the observed kinase inhibition data, which implicates direct engagement with the kinase hinge region via hydrogen bonding [5].

Agrochemical Research: Precursor for Insecticidal and Nematicidal Aminopyrazole Derivatives

Patent literature indicates that 5-aminopyrazole compounds are valuable intermediates for synthesizing agrochemicals with insecticidal and nematicidal activities [6]. The acetyl group can be readily modified to optimize physicochemical properties and biological activity against agricultural pests.

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